1-propyl-1H-indole-2-carboxylic acid
Overview
Description
1-propyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
1-Propyl-1H-indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The primary target of this compound is the HIV-1 integrase , an enzyme that plays a crucial role in the life cycle of HIV-1 .
Mode of Action
The compound interacts with its target, the HIV-1 integrase, by inhibiting the strand transfer of the enzyme . The indole nucleus of the compound was observed to chelate with two Mg^2+ ions within the active site of the integrase . This interaction results in the impairment of the viral replication process .
Biochemical Pathways
The action of this compound affects the biochemical pathway of HIV-1 replication. By inhibiting the strand transfer activity of the HIV-1 integrase, the compound disrupts the integration of the viral DNA into the host genome . This prevents the production of new virus particles, thereby halting the progression of the infection .
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 replication. By blocking the activity of the HIV-1 integrase, the compound prevents the integration of the viral DNA into the host genome . This halts the production of new virus particles and slows down the progression of the infection .
Biochemical Analysis
Biochemical Properties
Indole derivatives, like 1-propyl-1H-indole-2-carboxylic acid, are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions within the body. For instance, indole-2-carboxylic acid has been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of certain viruses . The indole nucleus of the compound was observed to chelate with two Mg2+ ions within the active site of integrase .
Cellular Effects
This compound, like other indole derivatives, can have significant effects on various types of cells and cellular processes . For example, indole derivatives have been shown to inhibit the growth of cancer cells and microbes . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, indole-2-carboxylic acid has been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of certain viruses . The indole nucleus of the compound was observed to chelate with two Mg2+ ions within the active site of integrase .
Metabolic Pathways
This compound is likely involved in the tryptophan metabolic pathway, given that indole is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propyl-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, which is a versatile method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .
Industrial Production Methods
Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
1-propyl-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Shares a similar structure but lacks the propyl group at the 1-position.
1-methyl-1H-indole-2-carboxylic acid: Similar structure with a methyl group instead of a propyl group.
1-ethyl-1H-indole-2-carboxylic acid: Contains an ethyl group at the 1-position.
Uniqueness
1-propyl-1H-indole-2-carboxylic acid is unique due to the presence of the propyl group at the 1-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
1-propylindole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h3-6,8H,2,7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFETBXTISVKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C=C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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